molecular formula C7H16Cl2N2 B2657835 Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride CAS No. 2305253-36-3

Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride

Cat. No.: B2657835
CAS No.: 2305253-36-3
M. Wt: 199.12
InChI Key: MFKUPRSLPOFJNO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride is a chemical compound with the CAS Number: 2305253-36-3 . It has a molecular weight of 199.12 . The IUPAC name for this compound is bicyclo[2.2.1]heptane-1,2-diamine dihydrochloride .


Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[2.2.1]heptane derivatives are quite complex. For instance, the reaction with α′-ethoxycarbonyl cyclopentenones and nitroolefins produced bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Behavior

Bicyclo[2.2.1]heptane derivatives have been explored for their unique chemical behavior and synthetic applications. For instance, the synthesis of bicyclo[4.1.0]hept-1,6-ene through elimination reactions demonstrates its potential in forming cyclopropene dimerizes and other complex structures, indicating its role in advancing synthetic chemistry methodologies (Billups et al., 1996). Similarly, studies on asymmetric homogeneous hydrogenation involving bicyclo[2,2,1]hepta-2,5-diene have shed light on the mechanistic aspects of rhodium diphosphine precursors in catalysis (Brown et al., 1981).

Structural Analysis and Stereochemistry

Research on dioxolane derivatives of D-camphorquinone, containing the bicyclo[2.2.1]heptane unit, illustrates the compound's utility in understanding stereochemical outcomes and molecular packing patterns, which are crucial for developing new materials and pharmaceuticals (Clegg et al., 1995).

Material Science and Polymer Chemistry

The development of fully alicyclic polyimides from bicyclo[2.2.1]heptane derivatives highlights its significance in creating new materials with potential applications in electronics and coatings. These polyimides show excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Matsumoto, 2001).

Catalysis and Enantioselective Synthesis

Studies on gold(III)-catalyzed cyclization processes utilizing bicyclo[4.1.0]heptane substructures elucidate the compound's role in facilitating efficient and selective synthesis of complex molecules. This research contributes to the field of asymmetric synthesis, offering pathways to synthesize natural products and pharmaceuticals with high chiral purity (Hines et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-3-5-1-2-7(6,9)4-5;;/h5-6H,1-4,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKUPRSLPOFJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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